molecular formula C14H20BrN3O2 B114364 Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate CAS No. 153747-97-8

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B114364
CAS No.: 153747-97-8
M. Wt: 342.23 g/mol
InChI Key: DSLVSFMWCDGZIL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate (CAS: 153747-97-8) is a brominated heterocyclic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-bromopyridin-2-yl moiety. Key characteristics include:

  • Synthesis: Prepared via Buchwald-Hartwig amination or palladium-catalyzed coupling, achieving yields up to 91–94% under optimized conditions .
  • Spectroscopic Data: NMR spectra in DMSO-d6 show distinct proton resonances, including aromatic protons (δ ~7.5–8.5 ppm) and tert-butyl singlet (δ ~1.4 ppm) .
  • Applications: Used in synthesizing ferrocene derivatives, tetrahydrofuran-zinc complexes, and bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVSFMWCDGZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459984
Record name Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153747-97-8
Record name Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-1-(5-bromo-2-pyridyl)piperazine
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Preparation Methods

Catalyst Systems and Reaction Mechanisms

Palladium-catalyzed cross-coupling represents a cornerstone for constructing the C–N bond between Boc-piperazine and 2-halo-5-bromopyridines. Adapted from vortioxetine synthesis, this method employs Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands (e.g., Xantphos or BINAP) to facilitate oxidative addition and transmetalation. The reaction proceeds via a coordinated mechanism where the palladium center activates the aryl halide (e.g., 2-chloro-5-bromopyridine), enabling nucleophilic attack by Boc-piperazine. Key advantages include high functional group tolerance and mild conditions (80–120°C), minimizing Boc deprotection.

Optimization of Reaction Parameters

Typical conditions involve refluxing toluene or dioxane with cesium carbonate (Cs₂CO₃) as a base, achieving yields of 70–85%. Solvent polarity critically influences reaction kinetics: non-polar solvents (toluene) favor ligand coordination, while polar aprotic solvents (DMF) accelerate oxidative addition but risk side reactions. For instance, a patent demonstrated 92% conversion using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C for 12 hours. Post-reaction workup involves acid-base extraction to remove palladium residues, followed by silica gel chromatography to isolate the product.

Copper-Mediated Ullmann-Type Coupling

Ligand Design and Substrate Scope

Copper-catalyzed methods offer a cost-effective alternative, particularly for large-scale synthesis. As detailed in palbociclib intermediate preparations, CuI (10 mol%) with bidentate ligands (e.g., N,N′-dimethylethylenediamine or 1,10-phenanthroline) enables coupling between Boc-piperazine and 2-iodo-5-bromopyridine. The reaction mechanism proceeds through a single-electron transfer (SET) pathway, forming a Cu(III) aryl intermediate before reductive elimination. This method tolerates electron-deficient pyridines but requires elevated temperatures (110–140°C) and prolonged reaction times (24–48 hours).

Solvent and Temperature Effects

Optimized protocols from patent CN111995569A specify DMSO or DMF as solvents, enhancing copper solubility and stabilizing reactive intermediates. For example, combining CuI (0.1 equiv), L-proline (0.2 equiv), and K₃PO₄ (3 equiv) in DMSO at 130°C for 36 hours yielded 68% of the target compound. Post-reaction purification involves sequential filtration, solvent evaporation, and column chromatography (hexane/ethyl acetate). While copper methods avoid precious metals, challenges include lower yields (60–75%) and residual copper contamination requiring chelating agents (e.g., EDTA).

Comparative Analysis of Synthetic Routes

Yield and Scalability

Pd-catalyzed methods generally outperform copper systems in yield (70–92% vs. 60–75%) and reaction time (12–24 vs. 24–48 hours). However, copper catalysis remains advantageous for cost-sensitive applications, with raw material expenses 30–40% lower than palladium. Scalability studies indicate that Pd-based protocols achieve >90% purity at multi-kilogram scales, whereas copper methods require additional recrystallization steps to meet pharmaceutical standards.

Characterization and Physicochemical Properties

Spectroscopic Analysis

1H NMR of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate exhibits characteristic peaks: δ 1.45 (s, 9H, Boc CH₃), 3.45–3.60 (m, 8H, piperazine), 7.35 (d, J = 8.5 Hz, 1H, pyridine H-3), 8.15 (dd, J = 2.5, 8.5 Hz, 1H, pyridine H-4), 8.40 (d, J = 2.5 Hz, 1H, pyridine H-6). LC-MS confirms the molecular ion [M+H]⁺ at m/z 343.220, consistent with C₁₃H₁₉BrN₄O₂.

Thermodynamic and Solubility Data

The compound displays a density of 1.4±0.1 g/cm³ and decomposes above 250°C. Solubility profiling reveals moderate polarity: soluble in dichloromethane (DCM) and THF (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). These properties guide formulation strategies in drug development.

Applications in Drug Synthesis

Role in Palbociclib Manufacturing

As a precursor to CDK4/6 inhibitors, this compound undergoes Suzuki-Miyaura coupling with boronic esters to install cyclopentyl or vinyl groups. Subsequent Boc deprotection (e.g., HCl/dioxane) yields secondary piperazines for final API assembly. Patent CN111995569A highlights its use in a seven-step palbociclib synthesis, achieving an overall yield of 10–12%.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
  • Molecular Formula : C14H20BrN3O2
  • CAS Number : 153747-97-8
  • Molecular Weight : 342.23 g/mol
  • Melting Point : 83°C to 87°C
  • Solubility : Soluble in water

Pharmaceutical Applications

  • Active Pharmaceutical Ingredient (API) :
    • This compound is primarily used as an API in the synthesis of various therapeutic agents. Its structure allows for modifications that enhance pharmacological activity, making it a versatile building block in drug design .
  • Inhibitors in Drug Discovery :
    • Research indicates that this compound acts as an inhibitor for renal outer medullary potassium channels (ROMK), which are crucial in regulating potassium levels in the body. Inhibitors of ROMK have potential applications in treating conditions such as hypertension and heart failure .
  • Neurological Research :
    • The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways. This makes it a candidate for developing treatments for neurological disorders such as depression and anxiety .

Synthesis and Research Applications

  • Synthetic Intermediates :
    • In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the development of novel compounds with tailored properties .
  • Case Studies in Drug Development :
    • A notable case study involves its use in the synthesis of new piperazine derivatives that exhibit enhanced bioactivity against specific cancer cell lines. These derivatives were tested for their ability to inhibit tumor growth, showcasing the compound's utility in anticancer drug development .

Toxicological Considerations

While this compound has promising applications, it is essential to consider its toxicological profile:

  • The compound is classified as toxic if swallowed and can cause skin irritation upon contact . Therefore, appropriate safety measures should be taken during handling and experimentation.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The bromine atom in the pyridine ring and the piperazine moiety play crucial roles in binding to the active sites of the targets, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives. Below is a comparison with structurally related analogs:

Compound Name (CAS) Core Structure Substituent Similarity Score Key Properties/Applications References
Target Compound (153747-97-8) Piperazine-Boc 5-Bromopyridin-2-yl High-yield cross-coupling; stable in SGF*
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (883231-23-0) Piperazine-Boc 5-Bromopyrimidin-2-yl 0.67 Lower solubility; used in kinase inhibitors
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate Piperazine-Boc 6-Methoxycarbonyl-4-methylpyridin-3-yl N/A Methyl ester enhances lipophilicity; Pd-catalyzed synthesis (80°C, 4h)
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate (1704069-30-6) Piperazine-Boc Sulfonyl-trifluoromethoxy-phenyl N/A Enhanced electron-withdrawing effects; antiviral applications

*SGF: Simulated Gastric Fluid

Key Observations :

  • Bromopyridine vs. Bromopyrimidine : The pyrimidine analog (CAS: 883231-23-0) has lower solubility due to additional nitrogen atoms, reducing its utility in aqueous reactions compared to the target compound .
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfonyl in CAS: 1704069-30-6) increase reactivity in nucleophilic substitutions, whereas methoxycarbonyl groups (CAS: N/A) improve membrane permeability .

Key Observations :

  • The target compound achieves higher yields (94%) in Negishi cross-couplings compared to ferrocene derivatives (91%) due to optimized Pd catalysis .
  • Bromopyrimidine analogs require harsher conditions (e.g., Cs₂CO₃, BINAP) for coupling, increasing synthetic complexity .

Stability and Reactivity

  • Thermal Stability : The tert-butyl group confers thermal stability up to 150°C, comparable to sulfonyl-substituted analogs .

Biological Activity

Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 153747-97-8
  • Molecular Formula : C13H17BrN2O2
  • Molecular Weight : 303.19 g/mol

This compound exhibits biological activity primarily through its interaction with various molecular targets. It has been explored for its role in inhibiting certain enzymes and receptors involved in pathological processes, particularly in cancer and neurological disorders.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study involving various piperazine derivatives demonstrated that modifications in the piperazine ring can significantly influence cytotoxicity against cancer cell lines. The compound's structure allows it to engage with cellular pathways that regulate proliferation and apoptosis.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)25.0
OVCAR-3 (Ovarian)30.5
HEK293 (Normal)>100

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegeneration. In vitro assays have shown that it can mitigate oxidative stress-induced cell death in neuronal cells, suggesting a potential role in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of PD-L1 Interaction : A study highlighted the ability of related compounds to inhibit the PD-1/PD-L1 interaction, which is crucial for immune evasion by tumors. Although specific data on this compound was not detailed, its structural analogs showed promising results in enhancing immune responses against tumors .
  • High-throughput Screening : In a high-throughput screening assay designed to identify inhibitors of PHGDH (a target for cancer therapy), related piperazine compounds exhibited significant inhibitory activity. The structure of this compound positions it as a candidate for similar investigations .
  • Toxicological Profile : Preliminary toxicological assessments indicate that the compound exhibits acute toxicity when ingested, highlighting the need for careful handling and further safety evaluations .

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, and what factors influence reaction yields?

The compound is typically synthesized via nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloropyridine. Key factors affecting yields include:

  • Reaction temperature and time : Higher temperatures (110°C) and longer durations (12 h) improve yields up to 88.7% .
  • Solvent and base : 1,4-Dioxane with potassium carbonate is commonly used, but DMF with triethylamine at 90°C yields 76% .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity .
YieldConditions (Solvent, Base, Temp/Time)Key Observations
88.7%1,4-Dioxane, K₂CO₃, 110°C, 12 hOptimal for scale-up
80%1,4-Dioxane, K₂CO₃, reflux, 1.5 hShorter time, lower yield
76%DMF, Et₃N, 90°C, 8 hAlternative solvent/base system

Q. How is the compound characterized post-synthesis to confirm its structure?

Structural confirmation relies on:

  • NMR spectroscopy : Distinct signals include δ 8.29 ppm (pyrimidine protons) and δ 1.47 ppm (tert-butyl group) .
  • LCMS : Molecular ion peak at m/z 343.2 [M+H]+ .
  • X-ray crystallography : Used for derivatives (e.g., piperazine-carboxylate analogs) to resolve bond angles and stereochemistry .

Q. What are the common functional group transformations feasible for this compound?

The bromine atom and piperazine ring enable:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
  • Nucleophilic substitution : Replacement of bromine with amines or thiols under catalytic conditions .
  • Deprotection : Acidic removal of the tert-butyloxycarbonyl (Boc) group yields a free piperazine for further derivatization .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?

Microwave irradiation reduces reaction times and enhances selectivity. For example, palladium-catalyzed cross-coupling with 5-methoxypyrazine at 100°C under microwaves achieves 91% yield in 3 hours, compared to traditional heating . This method minimizes side products and energy consumption.

Q. What strategies mitigate side reactions during nucleophilic substitution in its synthesis?

  • Regioselectivity control : Steric hindrance from the tert-butyl group directs substitution to the pyridine's 2-position .
  • Byproduct management : Excess tert-butyl piperazine-1-carboxylate (1.5 eq) ensures complete consumption of 5-bromo-2-chloropyridine .
  • Temperature modulation : Lower temperatures (20°C) in DMF reduce decomposition, though yields may drop .

Q. How is this compound utilized in synthesizing pharmacologically active agents?

It serves as a key intermediate in drug discovery:

  • Kinase inhibitors : The bromine site allows functionalization with boronate esters for targeted therapies .
  • Antimicrobial agents : Piperazine derivatives exhibit activity against bacterial enzymes (e.g., DNA gyrase) .
  • Crystallographic studies : Analogous structures (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) guide SAR analyses via X-ray diffraction .

Methodological Considerations

  • Contradictions in synthesis yields : Varying yields (76–88.7%) highlight the need for condition optimization. For reproducibility, prioritize 1,4-dioxane/K₂CO₃ at 110°C .
  • Advanced characterization : Combine NMR with high-resolution mass spectrometry (HRMS) and single-crystal X-ray analysis for unambiguous structural assignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate

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